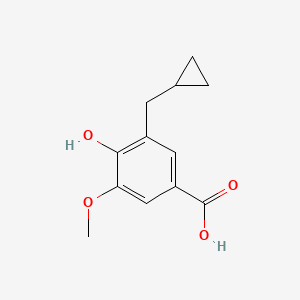

3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid

Description

3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid (molecular formula: C₁₃H₁₈O₄) is a substituted benzoic acid derivative characterized by a cyclopropylmethyl group at position 3, a hydroxyl group at position 4, and a methoxy group at position 5 on the aromatic ring . The cyclopropylmethyl group introduces steric bulk and lipophilicity, while the hydroxyl and methoxy groups contribute to hydrogen bonding and electronic effects.

Properties

IUPAC Name |

3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-16-10-6-9(12(14)15)5-8(11(10)13)4-7-2-3-7/h5-7,13H,2-4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWKEOWXWQMCAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CC2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor followed by functional group transformations to introduce the hydroxyl and methoxy groups. The reaction conditions typically involve the use of cyclopropylmethyl bromide, a base such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: 3-(Cyclopropylmethyl)-4-oxo-5-methoxybenzoic acid.

Reduction: 3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzyl alcohol.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid (CAS: 99-96-7) serves as the parent compound for this class. Key differences include:

- Substituents : The target compound has additional methoxy and cyclopropylmethyl groups, absent in 4-hydroxybenzoic acid.

- Acidity : The electron-donating methoxy group at position 5 in the target compound may reduce acidity compared to 4-hydroxybenzoic acid, where the hydroxyl group is the sole substituent.

- Applications : 4-Hydroxybenzoic acid is widely used in preservatives and pharmaceuticals , whereas the biological activity of 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid remains less explored.

Comparison with 5,5′-Dehydrodivanillate

5,5′-Dehydrodivanillate (synonyms include 3-(5-carboxy-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzoic acid) is a biphenyl derivative with dual methoxy and hydroxyl groups. Key contrasts:

- Structure : The biphenyl core in 5,5′-dehydrodivanillate introduces conjugation and planar rigidity, unlike the single-ring structure of the target compound.

- Functionality : Both compounds share hydroxyl and methoxy groups, but the cyclopropylmethyl group in the target compound may enhance membrane permeability due to increased lipophilicity .

Comparison with Cyclopropyl-Containing Derivatives

- Thiazolidinone Hybrids: A cyclopropyl-containing thiazolidinone derivative (Table 3 in ) exhibits cytotoxicity, suggesting that the cyclopropyl group may modulate biological activity. However, the target compound lacks the thiazolidinone heterocycle, which is critical for DNA-binding in the hybrid compound .

- This highlights how alkyl chain length and branching influence physicochemical profiles .

Comparison with Methoxy-Substituted Benzoic Acids

- 5-Methoxy Benzoic Acid Derivatives (): These compounds often feature methoxy groups in combination with heterocycles (e.g., thienopyrimidines).

Comparison with Prenylated and Sulfonylated Analogs

- 3-Hexaprenyl-4-hydroxy-5-methoxybenzoic Acid : The hexaprenyl chain in this analog drastically increases lipophilicity, likely enhancing membrane association compared to the shorter cyclopropylmethyl group in the target compound .

- Sulfonyl-Containing Derivatives (e.g., 2-Methoxy-5-(methylsulfonyl)benzoic acid): The electron-withdrawing sulfonyl group increases acidity compared to the electron-donating methoxy group in the target compound .

Research Findings and Trends

- Electronic Effects : Methoxy groups in position 5 (target compound) and 3 (5,5′-dehydrodivanillate) alter electron density on the aromatic ring, impacting reactivity and interaction with biological targets .

- Steric Effects : The cyclopropylmethyl group provides a balance between lipophilicity and steric hindrance, unlike bulkier tert-butyl or prenyl groups .

- Biological Potential: While cyclopropyl-containing hybrids show cytotoxicity , the target compound’s bioactivity remains underexplored, warranting further study.

Biological Activity

3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by a cyclopropylmethyl group and hydroxyl and methoxy substituents on the aromatic ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The hydroxyl and methoxy groups may interact with specific enzymes, potentially inhibiting their activity. This could lead to altered metabolic pathways.

- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways related to pain, inflammation, or other physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

- Antioxidant Properties : The presence of hydroxyl groups in the structure may confer antioxidant capabilities, helping to neutralize free radicals.

- Antitumor Activity : Some derivatives in the same class have shown promise in inhibiting cancer cell proliferation, suggesting potential for further investigation in oncological applications.

Study on Anti-inflammatory Activity

A study conducted by researchers at a prominent university investigated the anti-inflammatory effects of compounds similar to this compound. The results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro when treated with the compound at concentrations ranging from 10 to 50 µM.

| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 10 | 120 | 180 |

| 25 | 80 | 150 |

| 50 | 40 | 100 |

Antioxidant Activity Assessment

Another study evaluated the antioxidant activity using DPPH radical scavenging assay. The compound demonstrated a dose-dependent scavenging effect with an IC50 value of approximately 30 µM.

| Concentration (µM) | % Scavenging Effect |

|---|---|

| Control | 0 |

| 10 | 20 |

| 30 | 50 |

| 50 | 75 |

Antitumor Potential

In a recent examination of the antitumor effects on prostate cancer cell lines, treatment with the compound resulted in significant inhibition of cell proliferation. The mechanism was linked to apoptosis induction via the Akt/NF-kB signaling pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.